8-methoxyisoquinoline-4-carboxylic acid
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Overview
Description
8-Methoxyisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxyisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization to form the isoquinoline ring . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
8-Methoxyisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxylic acid groups.
Quinoline: Another related compound with a nitrogen atom in a different position within the ring structure.
8-Hydroxyisoquinoline-4-carboxylic acid: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness: 8-Methoxyisoquinoline-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the isoquinoline ring. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1539960-58-1 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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